molecular formula C8H11ClN2O2 B1422424 Methyl (3-aminophenyl)carbamate hydrochloride CAS No. 1242815-59-3

Methyl (3-aminophenyl)carbamate hydrochloride

Cat. No.: B1422424
CAS No.: 1242815-59-3
M. Wt: 202.64 g/mol
InChI Key: BUNGSBKBNIZQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic nomenclature of methyl (3-aminophenyl)carbamate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for carbamate compounds. The primary International Union of Pure and Applied Chemistry name for the free base is methyl N-(3-aminophenyl)carbamate, while the hydrochloride salt is designated as methyl N-(3-aminophenyl)carbamate hydrochloride. This nomenclature clearly indicates the presence of a carbamate functional group linking a methyl ester moiety to the nitrogen atom of 3-aminoaniline.

Alternative chemical designations for this compound include several variations that reflect different naming conventions and commercial identifiers. The compound is also known as methyl (3-aminophenyl)carbamate, emphasizing the direct connection between the carbamate group and the aminophenyl substituent. Additional synonyms documented in chemical databases include carbamic acid, (3-aminophenyl)-, methyl ester, which describes the compound from the perspective of carbamic acid derivatization. The systematic naming also extends to include 3-(methoxycarbonylamino)aniline, which highlights the functional group arrangement from an alternative structural perspective.

The Chemical Abstracts Service registry numbers provide unique identifiers that distinguish between the free base and salt forms. The free base methyl (3-aminophenyl)carbamate carries the Chemical Abstracts Service number 6464-98-8, while the hydrochloride salt is assigned Chemical Abstracts Service number 1242815-59-3. These distinct identifiers are crucial for accurate chemical procurement and literature referencing, particularly when distinguishing between the different salt forms of the compound.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals fundamental differences between the free base and hydrochloride salt forms of methyl (3-aminophenyl)carbamate. The free base possesses the molecular formula C₈H₁₀N₂O₂ with a corresponding molecular weight of 166.18 grams per mole. This composition reflects the presence of eight carbon atoms forming the aromatic ring and methyl ester group, ten hydrogen atoms distributed across the various functional groups, two nitrogen atoms representing the amino and carbamate nitrogens, and two oxygen atoms from the carbamate carbonyl and ester linkage.

The hydrochloride salt form exhibits the molecular formula C₈H₁₁ClN₂O₂, incorporating an additional hydrogen and chlorine atom to yield a molecular weight of 202.64 grams per mole. This molecular weight increase of 36.46 grams per mole compared to the free base directly corresponds to the addition of hydrogen chloride (36.46 grams per mole) during salt formation. The protonation typically occurs at the amino group, which serves as the most basic site in the molecule, forming a stable ammonium chloride salt.

Computational chemistry data provides additional insights into the molecular properties of the hydrochloride salt. The topological polar surface area measures 64.35 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The calculated logarithm of the partition coefficient (LogP) value of 1.8689 suggests moderate lipophilicity, while the compound contains three hydrogen bond acceptors and two hydrogen bond donors. The presence of only one rotatable bond indicates a relatively rigid molecular structure that may influence conformational flexibility and binding interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of methyl (3-aminophenyl)carbamate provides essential information about its three-dimensional molecular architecture and solid-state packing arrangements. Computational conformational studies reveal important structural features that influence the compound's chemical and biological properties. The carbamate functionality imposes specific conformational constraints due to the delocalization of non-bonded electrons on the nitrogen atom into the carbonyl group, resulting in partial double-bond character of the carbon-nitrogen bond.

The three-dimensional conformational analysis indicates that the molecule adopts a planar or near-planar configuration for the carbamate group, with the phenyl ring positioned to allow optimal orbital overlap. Computational studies suggest that the amino group at the meta position can participate in intramolecular hydrogen bonding with the carbamate carbonyl oxygen, potentially stabilizing certain conformational arrangements. The methyl ester group extends away from the aromatic ring, minimizing steric interactions while maintaining the necessary geometry for the carbamate linkage.

Predicted collision cross-section data from ion mobility spectrometry provides additional conformational insights. For various ionization adducts, the collision cross-section values range from 127.2 to 181.3 square angstroms, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross-section of 133.4 square angstroms. These values indicate a compact molecular structure consistent with the planar aromatic system and relatively small molecular size. The sodium adduct [M+Na]⁺ shows a slightly larger collision cross-section of 140.5 square angstroms, reflecting the coordination of the sodium ion to electron-rich regions of the molecule.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of methyl (3-aminophenyl)carbamate and its hydrochloride salt provides detailed information about functional group identification and molecular structure confirmation. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, revealing characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure.

Proton nuclear magnetic resonance spectroscopy of related carbamate compounds demonstrates typical chemical shift patterns that can be extrapolated to methyl (3-aminophenyl)carbamate. The aromatic protons typically appear in the 6.5-7.5 parts per million region, with the meta-substituted amino group causing specific splitting patterns and chemical shift variations. The carbamate nitrogen-hydrogen proton generally appears as a broad signal around 6.5-7.0 parts per million due to exchange with solvent molecules. The methyl ester group produces a characteristic singlet around 3.8-3.9 parts per million, while the amino group protons appear as a broad signal around 3.7 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbamate carbonyl carbon appearing around 153-156 parts per million. The aromatic carbons show characteristic chemical shifts between 110-140 parts per million, with the amino-substituted carbon appearing at higher field due to the electron-donating nature of the amino group. The methyl ester carbon typically appears around 52-55 parts per million, while the tert-butyloxycarbonyl protecting group, when present in related compounds, shows signals at 28 parts per million for the methyl groups and 79-80 parts per million for the quaternary carbon.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The amino group exhibits nitrogen-hydrogen stretching frequencies in the 3300-3400 wavenumber range, typically appearing as broad absorption bands. Aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers, while the carbamate carbonyl group shows a strong absorption band around 1680-1720 wavenumbers. The carbon-nitrogen stretching frequency of the carbamate group appears around 1250-1300 wavenumbers, providing additional confirmation of the carbamate functionality.

X-ray Diffraction Patterns and Solid-State Arrangements

X-ray diffraction analysis of methyl (3-aminophenyl)carbamate and related carbamate compounds provides crucial information about solid-state packing arrangements and intermolecular interactions. While specific crystallographic data for the hydrochloride salt is limited in the available literature, studies of related carbamate structures reveal important principles that govern solid-state organization in this class of compounds.

The solid-state packing of carbamate compounds typically involves extensive hydrogen bonding networks that stabilize the crystal lattice. In the case of this compound, the amino group can serve as both hydrogen bond donor and acceptor, while the carbamate carbonyl oxygen acts as a hydrogen bond acceptor. The chloride ion from the hydrochloride salt provides additional opportunities for hydrogen bonding with amino and carbamate nitrogen-hydrogen groups, potentially leading to complex three-dimensional networks.

Comparative studies with related aminophenyl carbamate structures suggest that these compounds often adopt layered arrangements in the solid state. The aromatic rings tend to stack through π-π interactions, while the carbamate groups participate in extensive hydrogen bonding within and between layers. The meta-positioned amino group provides additional structural complexity, potentially disrupting perfect stacking arrangements and creating unique packing motifs that distinguish this compound from its ortho and para isomers.

The hygroscopic nature of many carbamate hydrochloride salts influences their solid-state stability and diffraction characteristics. Moisture absorption can lead to hydrate formation, which significantly alters the crystal structure and diffraction patterns. Storage under controlled humidity conditions is therefore essential for maintaining consistent solid-state properties and obtaining reproducible diffraction data. The formation of different polymorphic forms represents another important consideration, as variations in crystallization conditions can yield distinct crystal structures with different physical and chemical properties.

Properties

IUPAC Name

methyl N-(3-aminophenyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)10-7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGSBKBNIZQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Arylidene Aminophenol with Methyl Isocyanate

A classical and preferred method involves reacting an arylidene aminophenol intermediate with methyl isocyanate in an inert solvent with a tertiary amine catalyst (e.g., triethylamine, pyridine) at mild temperatures (25–39 °C). This generates an intermediate arylidene aminophenyl methylcarbamate, which precipitates as a crystalline solid or oil.

  • Solvents: Dimethylformamide, methylene chloride, hexane, triethylamine
  • Catalysts: Triethylamine, trimethylamine, pyridine
  • Temperature: 25–39 °C

Subsequent hydrolysis of this intermediate in dilute hydrochloric acid (≤1 N) at 50–60 °C for around 30 minutes converts the Schiff base to the desired methyl (3-aminophenyl)carbamate hydrochloride salt. The product is isolated by filtration or extraction, then purified by recrystallization.

This method is well-documented for producing high purity hydrochloride salts with good yields and reproducibility.

Carbamate Formation via Activated Carbonates

An alternative approach uses activated mixed carbonates, such as p-nitrophenyl chloroformate or benzotriazole-based carbonates, to form carbamates by reaction with the amine.

  • Preparation of activated carbonates involves reacting p-nitrophenyl chloroformate with an alcohol (methanol) in the presence of a base.
  • The activated carbonate then reacts with the 3-aminophenyl amine under mild conditions, often with a catalyst like 4-dimethylaminopyridine (DMAP), to afford the carbamate.
  • This method allows for selective alkoxycarbonylation and can be tuned for specific substitution patterns.

Hydrogenation of Arylidene Aminophenyl Intermediates

In some processes, arylidene aminophenol intermediates are first formed and then hydrogenated in the presence of palladium on charcoal catalyst in alcohol solvents (methanol or ethanol) under mild hydrogen pressure (10–50 psi) and temperatures (10–60 °C). This reduces the Schiff base to the corresponding aminophenyl carbamate.

The product is isolated by filtration, precipitation, and extraction steps, followed by conversion to the hydrochloride salt by treatment with dilute hydrochloric acid or hydrogen chloride gas.

Step Reagents & Conditions Description Outcome
1 Arylidene aminophenol + methyl isocyanate, inert solvent, tertiary amine catalyst, 25–39 °C Formation of arylidene aminophenyl methylcarbamate intermediate Precipitation of intermediate
2 Hydrolysis with dilute HCl (≤1 N), 50–60 °C, 30 min Conversion of Schiff base to carbamate hydrochloride salt This compound
3 Filtration, extraction, recrystallization Isolation and purification Pure hydrochloride salt obtained
  • Yields typically range from 80% to 90% depending on the method and scale.
  • Melting points for the hydrochloride salt are reported in the range of 150–155 °C, indicating high purity.
  • Purity is confirmed by 1H NMR and other spectroscopic methods consistent with literature values.
  • Temperature control during carbamate formation is crucial to avoid side reactions.
  • Choice of solvent and catalyst affects reaction rate and product crystallinity.
  • Hydrolysis conditions (acid concentration, temperature, time) must be optimized to ensure complete conversion without decomposition.
  • Hydrogenation steps require careful control of pressure and catalyst loading to avoid over-reduction.
Method Key Reagents/Conditions Advantages Limitations
Arylidene aminophenol + methyl isocyanate + tertiary amine catalyst Mild temperature, inert solvents, followed by acid hydrolysis High purity, good yield, scalable Requires preparation of arylidene intermediate
Activated carbonate method p-Nitrophenyl chloroformate, base, DMAP catalyst Selective, versatile for derivatives More steps, reagent preparation needed
Hydrogenation of Schiff base Pd/C catalyst, H2 (10–50 psi), MeOH or EtOH solvent Straightforward reduction step Requires hydrogenation setup, catalyst handling

The preparation of this compound is well-established through multiple synthetic routes, each offering advantages depending on scale and availability of starting materials. The most authoritative and commonly used method involves the reaction of arylidene aminophenol with methyl isocyanate under catalytic conditions, followed by acid hydrolysis to the hydrochloride salt. Alternative methods using activated carbonates or hydrogenation of intermediates provide additional flexibility for synthesis and derivatization.

These methods are supported by extensive patent literature and peer-reviewed research, ensuring their reliability and reproducibility for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-aminophenyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Methyl (3-aminophenyl)carbamate hydrochloride serves as a significant compound in various scientific research domains:

Medicinal Chemistry

  • Antibacterial Activity : Studies have demonstrated its effectiveness against multiple bacterial strains, making it a candidate for developing new antibacterial agents.
  • Antiviral Potential : Research indicates that this compound may inhibit viral replication processes, suggesting applications in antiviral drug development.
  • Cytotoxicity : In vitro assays show that it can induce apoptosis in cancer cell lines, indicating potential use in cancer therapies.

Biological Studies

  • The compound is investigated for its interactions with biological targets such as enzymes and receptors. Its amino group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity.

Chemical Research

  • As a building block in organic synthesis, it is used to create more complex molecules, contributing to advancements in organic chemistry.

Antibacterial Study

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent.

Cytotoxicity Assessment

In vitro assays conducted on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Mechanism of Action

The mechanism of action of methyl (3-aminophenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Enzyme Inhibition Profiles ( and )

Compound Target Enzyme IC50/Activity
N-(3-aminophenyl)-4-nitrobenzenesulfonamide hydrochloride (3) Peroxidase (POD) 0.117 mM (IC50)
TMDMC (carbamate cholinesterase inhibitor) Cholinesterase Reversible inhibition
Biscarbamates () Butyrylcholinesterase Selective inhibition

The 3-aminophenyl moiety is critical for enzyme interactions. For example, sulfonamide derivatives () show potent peroxidase inhibition, with compound 3 (IC50 = 0.117 mM) outperforming others due to the electron-withdrawing nitro group . In contrast, TMDMC—a carbamate with a trimethylindolinyl group—acts as a cholinesterase inhibitor with lower toxicity than physostigmine . Methyl (3-aminophenyl)carbamate hydrochloride may exhibit similar enzyme-modulating properties, depending on substituent effects.

Biological Activity

Methyl (3-aminophenyl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C10H12ClN2O2C_{10}H_{12}ClN_2O_2. It is characterized by the presence of a carbamate functional group attached to a 3-aminophenyl moiety. This structure allows for various interactions with biological targets, which are crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound's biological effects .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Studies have shown that carbamate derivatives can confer neuroprotection by enhancing cell viability in neuronal cell lines. For instance, certain analogs demonstrated significant protective effects against oxidative stress-induced cell death .
  • Antitumor Activity : this compound has been explored for its potential in inhibiting tumor cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .

Table 1: Biological Activity Data

Compound% Viability (3 μM)MPO Score
Vehicle52.13 ± 1.13-
Methyl Carbamate79.50 ± 3.224.50
Hexyl Carbamate78.63 ± 6.274.50
Trifluoromethyl Derivative83.00 ± 2.154.30

This table summarizes the viability percentages and MPO scores for various carbamate derivatives tested at a concentration of 3 μM. The data indicate that this compound has a significantly higher cell viability compared to the vehicle control, suggesting its protective effects against cytotoxicity .

Case Study: Neuroprotection in Cell Lines

A study focused on the neuroprotective effects of this compound revealed that treatment with this compound resulted in increased cell viability in neuronal cell cultures exposed to oxidative stress. The mechanism was linked to reduced reactive oxygen species (ROS) production and enhanced antioxidant enzyme activity .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl (3-aminophenyl)carbamate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of 3-aminophenol with methyl chloroformate under basic conditions (e.g., aqueous NaHCO₃), followed by HCl salt precipitation. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water mixtures) improves purity . Yield enhancement (70–85%) is achieved by inert atmosphere use and slow reagent addition.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • NMR (¹H/¹³C) to confirm carbamate linkage (e.g., carbonyl resonance at ~155 ppm in ¹³C NMR) and aromatic proton integration.
  • FT-IR for carbamate C=O stretch (~1700 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹).
  • Elemental Analysis (C, H, N, Cl) to verify stoichiometry .

Q. What are the solubility profiles of this compound in common solvents, and how do pH and temperature affect stability?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (pH-dependent). Use ESOL or SILICOS-IT models to predict solubility (e.g., logS = -3.2 in water at 25°C). Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) reveals hydrolysis susceptibility under acidic/basic conditions; neutral pH (6–7) and low-temperature storage (-20°C) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in XRD patterns (e.g., polymorph identification) require:

  • Single-crystal XRD to confirm unit cell parameters and hydrogen-bonding networks.
  • DSC/TGA to detect phase transitions or hydrate formation.
  • Computational modeling (DFT or molecular dynamics) to simulate stable conformers and compare with experimental data .

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

  • Methodological Answer : Common side reactions include over-alkylation (di-carbamate formation) and hydrolysis of the carbamate group. Mechanistic studies using LC-MS or in situ FT-IR reveal:

  • Over-alkylation is minimized by maintaining pH < 7.
  • Hydrolysis is mitigated by avoiding prolonged exposure to moisture. Kinetic studies (Arrhenius plots) can quantify activation energies for degradation pathways .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity or physicochemical properties of this compound analogs?

  • Methodological Answer : Systematic SAR studies involve:

  • Introducing electron-withdrawing groups (e.g., NO₂ at the phenyl para-position) to enhance metabolic stability.
  • Assessing logP (via shake-flask method) and membrane permeability (Caco-2 assays).
  • Computational QSAR models to correlate substituent effects with bioactivity (e.g., enzyme inhibition) .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Use flow chemistry for precise control of reaction parameters (residence time, temperature).
  • Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring.
  • Design DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting critical quality attributes (CQAs) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (respirator with particulate filter if needed).
  • Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3-aminophenyl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (3-aminophenyl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.